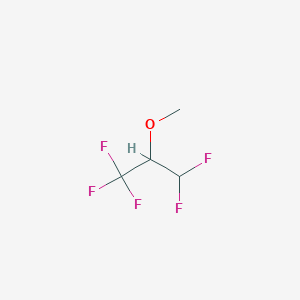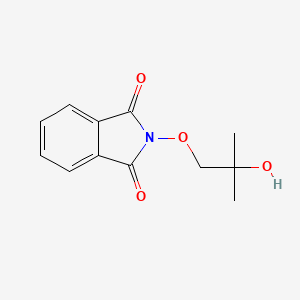![molecular formula C14H11N3O2S B11716165 (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one es un compuesto orgánico complejo que presenta un núcleo de tiazolidinona, un anillo de furano y un enlace hidrazona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one típicamente involucra la condensación de furfural con tiosemicarbazida para formar un intermedio de hidrazona. Este intermedio luego se cicla con isotiocianato de fenilo para producir el producto final de tiazolidinona. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar el proceso de ciclización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el enlace hidrazona a derivados de hidrazina.
Sustitución: El anillo de furano y el núcleo de tiazolidinona pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las condiciones varían dependiendo de la sustitución específica pero a menudo implican catalizadores o bases para facilitar la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química
En química, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de compuestos novedosos.
Biología y medicina
Este compuesto ha mostrado potencial en la química medicinal debido a su actividad biológica. Se ha estudiado por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores están investigando su mecanismo de acción y posibles aplicaciones terapéuticas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas. Su capacidad para sufrir diversas reacciones químicas lo convierte en un componente versátil en la síntesis de polímeros, recubrimientos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one ejerce sus efectos no se comprende completamente. Se cree que interactúa con dianas moleculares específicas, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Se cree que el enlace hidrazona y el núcleo de tiazolidinona juegan un papel clave en su actividad, potencialmente a través de la formación de intermediarios reactivos o la inhibición de enzimas específicas.
Propiedades
Fórmula molecular |
C14H11N3O2S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
(2E)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11N3O2S/c18-13-12(10-5-2-1-3-6-10)20-14(16-13)17-15-9-11-7-4-8-19-11/h1-9,12H,(H,16,17,18)/b15-9- |
Clave InChI |
AJSTWFHGCRTEHS-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C/C3=CC=CO3)/S2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
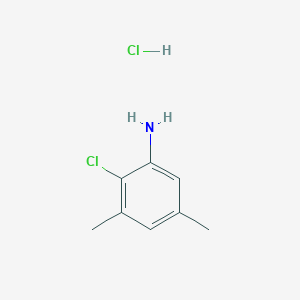


![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)
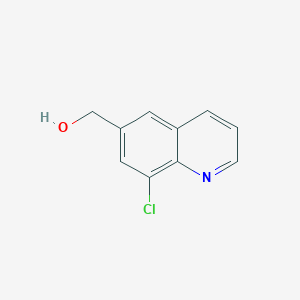

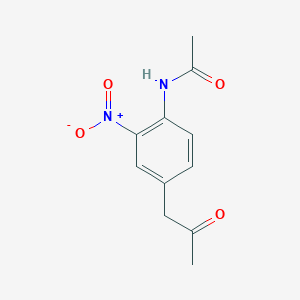
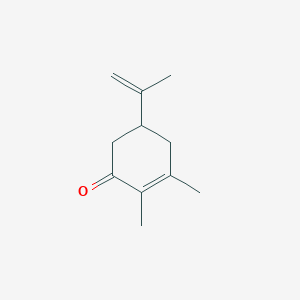
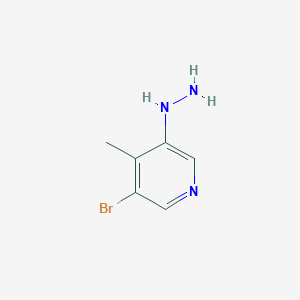
![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
